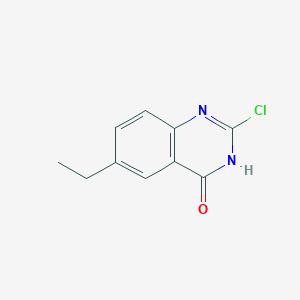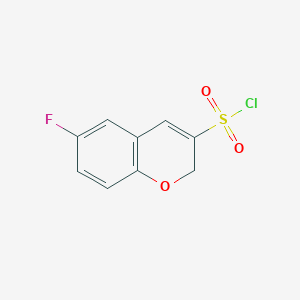
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol is an organic compound that belongs to the class of propanolamines It features a hydroxy group at the first carbon, an amino group at the third carbon, and a substituted phenyl ring with a fluorine and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride or hydrogenation over a palladium catalyst to yield the corresponding amine. The final step involves the reduction of the nitro group to an amino group using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogenation over a palladium catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-one.
Reduction: Formation of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(4-chloro-3-methylphenyl)propan-1-ol
- 3-Amino-1-(4-methoxy-3-methylphenyl)propan-1-ol
- 3-Amino-1-(4-bromo-3-methylphenyl)propan-1-ol
Uniqueness
3-Amino-1-(4-fluoro-3-methylphenyl)propan-1-ol is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.
特性
分子式 |
C10H14FNO |
|---|---|
分子量 |
183.22 g/mol |
IUPAC名 |
3-amino-1-(4-fluoro-3-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14FNO/c1-7-6-8(2-3-9(7)11)10(13)4-5-12/h2-3,6,10,13H,4-5,12H2,1H3 |
InChIキー |
QUWQIRUTHYMPGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C(CCN)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



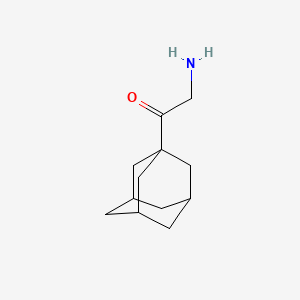
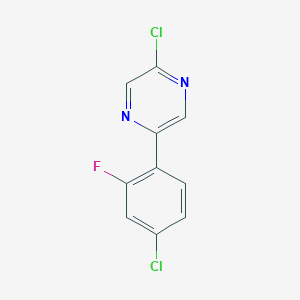

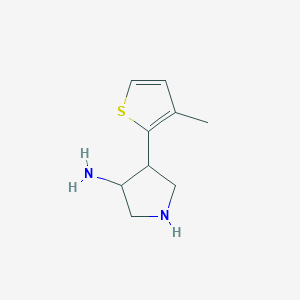
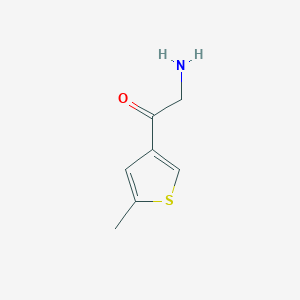
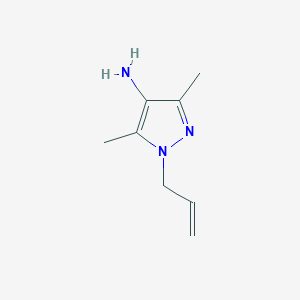

![1-[4-(2,2,3,3-Tetramethylcyclopropyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B13170617.png)
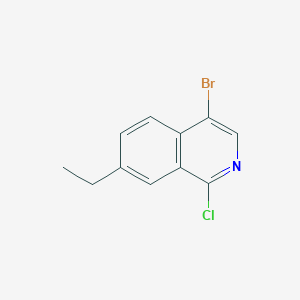
![({[3-(Chloromethyl)-3-methylhexyl]oxy}methyl)benzene](/img/structure/B13170620.png)
